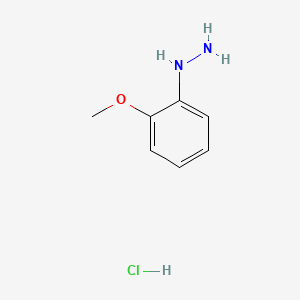

2-Methoxyphenylhydrazine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHXUNOVTAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1251925-21-9, 6971-45-5 | |

| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-45-5 | |

| Record name | 6971-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyphenylhydrazine Hydrochloride chemical properties

An In-Depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride: Properties, Reactivity, and Applications in Synthesis

Introduction

This compound is a vital chemical intermediate, primarily recognized for its role as a precursor in the synthesis of complex heterocyclic compounds. Its utility is most pronounced in the construction of indole scaffolds, a core motif in numerous pharmaceuticals, agrochemicals, and natural products. This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the compound's fundamental properties, its nuanced reactivity—particularly in the context of the Fischer indole synthesis—and its practical applications. We will explore not just the standard reaction pathways but also the critical, field-proven insights that are essential for predicting outcomes and troubleshooting synthetic challenges, thereby providing a self-validating framework for its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. This compound is typically a light yellow to brown crystalline powder. Its key identifiers and properties are summarized below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 6971-45-5 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| Appearance | Light yellow to Brown powder/crystal | |

| Melting Point | ~155 °C | |

| Solubility | Soluble in water |

Spectroscopic Characterization

The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques. These methods are essential for quality control and for verifying the identity of the starting material before its use in sensitive synthetic sequences.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the hydrazine protons. The ¹³C NMR will correspondingly show distinct peaks for each unique carbon atom in the molecule.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying the functional groups present. Key vibrational bands would be expected for the N-H stretches of the hydrazine group, C-H stretches of the aromatic ring and methoxy group, C=C aromatic stretches, and C-O ether stretches.[1][2]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound by providing the mass-to-charge ratio of the parent ion.[1]

Core Reactivity: The Fischer Indole Synthesis

The most prominent application of this compound is its use in the Fischer indole synthesis, a powerful and historic reaction for creating the indole ring system.[3] The synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3]

The General Mechanism

The reaction proceeds through several key steps:

-

Hydrazone Formation : The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization : The hydrazone tautomerizes to its enamine form.

-

-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization & Cyclization : The resulting intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.[3][4]

Caption: General mechanism of the Fischer Indole Synthesis.

A Critical Consideration: The "Abnormal" Reactivity of the 2-Methoxy Group

While the Fischer indole synthesis is robust, the presence of a methoxy group at the ortho-position (C2) of the phenylhydrazine introduces a significant and well-documented deviation from the expected reaction pathway, particularly when using hydrogen halide acids like HCl.

Expected Product : The standard mechanism predicts the formation of a 7-methoxyindole.

Observed "Abnormal" Product : When the reaction is catalyzed by HCl in ethanol, the major product is often the corresponding 6-chloroindole.[5][6] This occurs through a competing cyclization pathway where the methoxy group is eliminated and substituted by a chloride ion from the acidic medium.[5][6]

Causality : This abnormal reaction is a result of cyclization occurring on the same side as the methoxy substituent. The proximity of the electron-donating methoxy group can influence the electronic character of the dienone-imine intermediate, making the methoxy-bearing carbon susceptible to nucleophilic attack by chloride ions present in high concentration from the HCl catalyst.[5][6] This insight is critical for experimental design; to favor the formation of the desired 7-methoxyindole, a non-nucleophilic acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) should be selected over HCl.[3][5]

Caption: Competing pathways in the Fischer synthesis with 2-methoxyphenylhydrazine.

Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol provides a representative workflow for the Fischer indole synthesis using this compound, specifically employing a non-halide acid to avoid the formation of the "abnormal" chloro-substituted product.

Objective : To synthesize 7-methoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.

Materials :

-

This compound (1 eq)

-

Cyclohexanone (1.1 eq)

-

Polyphosphoric Acid (PPA)

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

TLC plates, developing chamber, and UV lamp

Procedure :

-

Hydrazone Formation :

-

In a round-bottom flask, dissolve this compound (1 eq) in ethanol.

-

Add cyclohexanone (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This initial condensation is typically efficient at room temperature and forms the necessary intermediate for the subsequent cyclization.

-

-

Solvent Removal :

-

Once the hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

-

Indolization (Cyclization) :

-

To the crude hydrazone residue, add Polyphosphoric Acid (PPA, approx. 10 times the weight of the hydrazine).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.

-

Rationale: PPA serves as both the acid catalyst and the reaction medium. It is non-nucleophilic, preventing the undesired substitution of the methoxy group.

-

-

Workup :

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the viscous mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Self-Validation: The product will precipitate as a solid. The neutralization step is critical to remove the acid catalyst and prepare the mixture for extraction.

-

-

Extraction and Purification :

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Characterization :

-

Confirm the identity and purity of the final product using NMR, IR, and MS, and determine the melting point.

-

Caption: Experimental workflow for the synthesis of a 7-methoxy-indole derivative.

Applications in Research and Drug Development

As a versatile chemical building block, this compound is instrumental in several areas of chemical R&D:

-

Pharmaceutical Development : The indole core is a privileged structure in medicinal chemistry, appearing in numerous drugs. This reagent serves as a key starting material for synthesizing active pharmaceutical ingredients (APIs) and their intermediates.[7]

-

Fine Chemical Manufacturing : It is used in the production of specialized, high-value fine chemicals for various industrial applications.[7]

-

Exploratory Research : Scientists utilize this compound to synthesize novel molecules, enabling the investigation of new reaction pathways and the discovery of compounds with unique biological or material properties.[7] Many natural products with an indole skeleton are synthesized using the Fischer indole synthesis, highlighting its importance in total synthesis.[5][8]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.

GHS Hazard Information[2]

| Hazard Class | Category | GHS Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Signal Word : Warning

Handling and Personal Protective Equipment (PPE)[12][13][14]

-

Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Contact : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]

-

PPE : Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

Storage and Stability[1][4][12]

-

Conditions : Store in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption.[9]

-

Inert Atmosphere : For long-term storage and to maintain purity, store under an inert atmosphere (e.g., argon or nitrogen).[9]

-

Incompatibilities : Store away from incompatible materials and foodstuff containers.[9]

Conclusion

This compound is a powerful reagent for organic synthesis, offering a direct route to valuable methoxy-substituted indoles. Its utility, however, is coupled with a nuanced reactivity that demands careful consideration of reaction conditions. The propensity for "abnormal" chloro-substitution when using HCl is a critical, field-proven insight that dictates the choice of catalyst. By understanding the underlying mechanism and adhering to proper handling and experimental protocols, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and fine chemical synthesis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical Intermediate for Synthesis and Research. Retrieved from [Link]

-

Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(3), 275-284. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methoxyphenyl)hydrazine;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-dujaili, A. H. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 25(23), 5729. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

DTP/NCI. (n.d.). Basic Chemical Data: 4-Methoxyphenylhydrazine hydrochloride. National Cancer Institute. Retrieved from [Link]

-

Taber, D. F., & Stranberg, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54131-54147. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Landscape: The Role of this compound in Innovation. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Role of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (4-Methoxyphenyl)hydrazine hydrochloride. American Chemical Society. Retrieved from [Link]

-

Priyanka, B., et al. (2012). Synthesis and characterization of new indole derivatives for analgesic activity. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.

-

DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5) IR Spectrum [chemicalbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride

Abstract: This document provides a comprehensive technical overview of 2-Methoxyphenylhydrazine Hydrochloride (CAS No. 6971-45-5), a critical chemical intermediate in synthetic organic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a standard synthesis protocol, and delve into its primary application in the construction of indole scaffolds via the Fischer indole synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into its handling, application, and characterization to ensure reproducible and successful outcomes.

Introduction and Strategic Importance

This compound is a substituted hydrazine salt that serves as an indispensable building block in the synthesis of complex organic molecules.[1] Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key precursor for creating indole-based structures.[1] The indole ring system is a privileged scaffold found in a vast array of biologically active compounds and approved drugs. The methoxy substituent on the phenyl ring offers a handle for electronic modulation and potential downstream functionalization, making this reagent particularly valuable for fine-tuning the properties of target molecules in drug discovery programs.[1]

Physicochemical Properties and Characterization

Accurate characterization of starting materials is the foundation of reproducible synthesis. This compound is typically a solid whose identity and purity are confirmed through a combination of physical and spectroscopic methods.[2]

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 6971-45-5 | [3] |

| Molecular Formula | C₇H₁₁ClN₂O | [3] |

| Molecular Weight | 174.63 g/mol | [3] |

| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | [3] |

| Appearance | White to pinkish powder/crystals | [2] |

Note: Physical properties such as melting point can vary between batches and suppliers. Always refer to the supplier's Certificate of Analysis (CoA).

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include the methoxy protons (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), and the hydrazine protons, which can be broad and exchangeable.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the methoxy carbon (~55 ppm) and the aromatic carbons, including the ipso-carbon attached to the oxygen (~148 ppm) and the ipso-carbon attached to the hydrazine group (~135 ppm).

-

Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups. Look for N-H stretching vibrations in the 3200-3400 cm⁻¹ region and C-O stretching for the methoxy group around 1250 cm⁻¹.[4]

-

Mass Spectrometry (MS): MS will show the molecular ion for the free base (C₇H₁₀N₂O) at m/z ≈ 138.08.

Synthesis Pathway and Mechanistic Insight

The most common and industrially scalable synthesis of this compound begins with the diazotization of 2-methoxyaniline (o-anisidine), followed by reduction.[5][6]

Standard Synthesis Workflow

The process is a classic example of diazonium salt chemistry, a cornerstone of aromatic synthesis.

Figure 1: General synthetic workflow for 2-Methoxyphenylhydrazine HCl.

Expert Insight: The temperature control during diazotization (Step 1) is absolutely critical. Diazonium salts are unstable at elevated temperatures; maintaining the reaction at 0-5 °C prevents decomposition and the formation of phenolic byproducts, ensuring a high yield of the intermediate. The choice of reducing agent in Step 2 can vary. While tin(II) chloride (SnCl₂) is highly effective, it generates heavy metal waste.[7] Greener industrial processes often utilize sodium sulfite followed by hydrolysis, which is more environmentally benign.[7]

The Fischer Indole Synthesis: A Core Application

The premier application of this compound is in the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9] This reaction is a staple in the synthesis of pharmaceuticals, particularly the triptan class of anti-migraine drugs.[8][9]

Reaction Mechanism

The reaction proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a decisive[10][10]-sigmatropic rearrangement, and finally, cyclization and aromatization.[8]

Figure 2: Key stages of the Fischer Indole Synthesis.

Causality in Mechanism: The acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid) is not merely a spectator; it plays a crucial role in multiple steps.[8] It protonates the carbonyl to activate it for hydrazone formation, facilitates the tautomerization to the key enamine intermediate, and is essential for the final ammonia elimination that drives the formation of the stable, aromatic indole ring.[8]

A Note on Regiochemistry: With a substituent at the 2-position like the methoxy group, the Fischer synthesis typically proceeds to form a 7-substituted indole. However, under certain conditions, particularly with specific acid catalysts and substrates, abnormal products can arise from unexpected cyclization pathways.[11][12] Researchers should be aware of this potential and confirm the structure of their final product unequivocally.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory safety standards.

Protocol: Synthesis of 7-Methoxy-2,3-dimethyl-1H-indole

This protocol demonstrates a typical Fischer indole synthesis using this compound and butan-2-one.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.75 g, 10 mmol) and glacial acetic acid (20 mL).

-

Reagent Addition: Add butan-2-one (0.80 g, 11 mmol, 1.1 eq) to the stirred suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst. For less reactive ketones, a stronger acid like polyphosphoric acid (PPA) or zinc chloride may be required to drive the reaction to completion.[13]

-

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water (100 mL). This will precipitate the crude product.

-

Neutralization & Extraction: Neutralize the aqueous suspension with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Self-Validating Step: The neutralization is crucial. The indole product is typically a weak base but can be protonated in strong acid. Bringing the pH to >7 ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or recrystallization to yield the pure 7-methoxy-2,3-dimethyl-1H-indole.

-

Characterization: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.

Safety, Handling, and Storage

Proper handling of this compound is paramount for laboratory safety.

Table 2: GHS Hazard Summary

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 | [14][15] |

| Skin Irritation | Causes skin irritation. | H315 | [3] |

| Eye Irritation | Causes serious eye irritation. | H319 | [3] |

| Respiratory Irritation | May cause respiratory irritation. | H335 | [3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[14][16]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][16][17]

-

Handling Practices: Avoid generating dust.[14][15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[16]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[16][17]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be treated as hazardous chemical waste.[16]

Conclusion

This compound is a high-value reagent whose utility is centered on its effective application in the Fischer indole synthesis. A thorough understanding of its properties, the mechanistic nuances of its reactions, and strict adherence to safety protocols are essential for leveraging this compound to its full potential in research and development. The insights and protocols provided in this guide serve as a foundation for its successful and safe application in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Chemical Intermediate for Synthesis and Research. [Link]

-

Fujii, S. et al. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. [Link]

-

PubMed. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]

-

PubChem. This compound | C7H11ClN2O | CID 2849445. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

- Google Patents.

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of this compound. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. (2-Methoxyphenyl)hydrazine hydrochloride | 6971-45-5 [chemicalbook.com]

- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenylhydrazine hydrochloride is a pivotal chemical intermediate, distinguished by its utility in the synthesis of complex heterocyclic scaffolds that form the core of numerous pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic profile, and synthetic routes. We delve into the mechanistic nuances of its most prominent application—the Fischer indole synthesis—highlighting both expected and anomalous reaction pathways that are critical for synthetic chemists to understand. Furthermore, this document explores its role in the development of therapeutic agents, offering field-proven insights into experimental protocols and the rationale behind their design. By grounding theoretical knowledge with practical applications and detailed methodologies, this guide serves as an essential resource for researchers engaged in organic synthesis and medicinal chemistry.

Introduction: A Versatile Building Block in Modern Synthesis

This compound, with the chemical formula C₇H₁₁ClN₂O, is a salt of the organic base (2-methoxyphenyl)hydrazine.[1] It presents as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. Its significance in the scientific community, particularly within pharmaceutical development, stems from its role as a versatile precursor for a multitude of organic transformations.[2] The strategic placement of the methoxy group at the ortho position of the phenylhydrazine moiety introduces unique electronic and steric effects that influence its reactivity, making it an indispensable tool for constructing complex molecular architectures, most notably indole-containing compounds.[2]

This guide will provide a deep dive into the fundamental characteristics of this compound, moving from its core molecular structure to its practical application in multi-step syntheses. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Analysis

A thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity and for the unambiguous characterization of its reaction products.

Fundamental Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | PubChem[1] |

| CAS Number | 6971-45-5 | PubChem[1] |

| Molecular Formula | C₇H₁₁ClN₂O | PubChem[1] |

| Molecular Weight | 174.63 g/mol | PubChem[1] |

| Appearance | White to pinkish powder/crystal | Ningbo Inno Pharmchem[2] |

| Purity | ≥ 98.0% (HPLC) | Ningbo Inno Pharmchem[2] |

Spectroscopic Profile

While specific, detailed spectra with full peak assignments are proprietary to various databases, the characteristic spectroscopic features of this compound are well-documented and essential for its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazine protons. The aromatic protons will exhibit complex splitting patterns in the aromatic region (typically δ 6.8-7.5 ppm) due to their ortho, meta, and para relationships. The methoxy group will present as a sharp singlet around δ 3.8 ppm. The hydrazine protons (NH and NH₂) will appear as broad signals that can exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the oxygen of the methoxy group appearing at the lower field end of this range. The methoxy carbon will be observed as a distinct signal around δ 55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine moiety.

-

C-H stretching (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (aryl ether): A strong absorption band around 1250 cm⁻¹.

-

-

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of the free base (2-methoxyphenylhydrazine) would likely show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would be characterized by the loss of fragments such as NH₂, N₂H₃, and CH₃, leading to the formation of stable aromatic cations.

Synthesis of this compound

The most common and industrially viable synthesis of this compound starts from o-anisidine (2-methoxyaniline). The process involves a two-step sequence: diazotization followed by reduction.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of this compound from o-Anisidine.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures and provides a reliable method for the laboratory-scale preparation of this compound.

Step 1: Diazotization of o-Anisidine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add o-anisidine (e.g., 0.16 mol).

-

Acidification: Add water and concentrated hydrochloric acid (e.g., 20 wt%, 0.33 mol) and stir at room temperature until a clear solution is obtained.[1]

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 40 wt%, 0.17 mol) dropwise via the dropping funnel.[1] Maintain the temperature below 5 °C throughout the addition. The formation of the deep blue o-methoxybenzenediazonium chloride solution indicates the completion of the reaction.[3]

Step 2: Reduction of the Diazonium Salt

-

Reducing Agent Preparation: In a separate vessel, prepare a solution of sodium sulfite and sodium bisulfite in water.

-

Reduction: Slowly add the cold diazonium salt solution to the sulfite/bisulfite solution while maintaining the temperature and pH (typically around 6-8). This will form an intermediate hydrazine sulfonate salt.

-

Hydrolysis and Precipitation: Acidify the reaction mixture with concentrated hydrochloric acid. This hydrolyzes the intermediate and precipitates the desired this compound. The product can be collected by filtration, washed with cold water, and dried under vacuum.

Self-Validation and Causality: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent reduction with a sulfite/bisulfite mixture is a milder alternative to other reducing agents like stannous chloride, often resulting in higher purity and avoiding heavy metal waste. The final acidification step is crucial for both the hydrolysis of the intermediate and the isolation of the product as its stable hydrochloride salt.

Applications in Drug Development: The Fischer Indole Synthesis and Beyond

The primary utility of this compound in drug development lies in its role as a key reactant in the Fischer indole synthesis, a powerful method for constructing the indole nucleus.

The Fischer Indole Synthesis: A Double-Edged Sword

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. In the case of 2-Methoxyphenylhydrazine, the expected product is a 7-methoxy-substituted indole.

Caption: Normal vs. Abnormal Fischer Indole Synthesis with 2-Methoxyphenylhydrazine.

However, a fascinating and synthetically important peculiarity arises when using 2-methoxyphenylhydrazones with certain acid catalysts, particularly hydrochloric acid. Research has shown that the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as the major "abnormal" product, with the expected ethyl 7-methoxyindole-2-carboxylate being a minor product. This is a result of a cyclization on the same side as the methoxy group, followed by nucleophilic displacement of the methoxy group by a chloride ion. This highlights the critical role of the acid catalyst in directing the reaction pathway.

Precursor to Biologically Active Molecules

While direct synthesis routes for blockbuster drugs starting from this compound are not always explicitly published in detail, its role as a precursor to indole-containing pharmacophores is well-established. For instance, the 7-methoxyindole scaffold is a key structural feature in various biologically active compounds.

Conclusion

This compound is a cornerstone reagent in synthetic and medicinal chemistry. Its true value lies not just in its ability to participate in the Fischer indole synthesis, but in the nuanced reactivity conferred by its ortho-methoxy substituent. This guide has aimed to provide a comprehensive and technically sound overview of this important molecule, from its fundamental structure and spectroscopic signatures to its synthesis and application. For the research scientist and drug development professional, a deep understanding of the principles outlined herein is not merely academic; it is a prerequisite for innovation and for the rational design of novel therapeutic agents. The potential for both normal and abnormal reaction pathways in the Fischer indole synthesis serves as a compelling example of how subtle changes in reaction conditions can dramatically alter outcomes, a lesson that is universally applicable in the field of organic synthesis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound: A Versatile Chemical Intermediate for Synthesis and Research. [Link]

- Google Patents.

-

Ishii, H., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society. [Link]

Sources

Introduction: The Role of 2-Methoxyphenylhydrazine Hydrochloride in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of 2-Methoxyphenylhydrazine Hydrochloride

This compound is a vital chemical intermediate, serving as a fundamental building block in a multitude of organic synthesis pathways.[1] Its molecular structure makes it a valuable precursor for the creation of complex molecules, particularly in the development of novel pharmaceuticals and fine chemicals.[1][2] Researchers and drug development professionals utilize this compound for its reliability and versatility in constructing heterocyclic compounds and other advanced organic structures.[2] This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and safety protocols, to support professionals in research and development.

Core Synthesis Mechanism: A Two-Step Transformation

The predominant and reliable method for synthesizing this compound is a two-stage process that begins with the aromatic amine, 2-methoxyaniline (commonly known as o-anisidine). The process involves the initial formation of a diazonium salt, which is a highly versatile but unstable intermediate, followed by a controlled reduction to yield the desired hydrazine derivative.

-

Diazotization: The synthesis commences with the diazotization of 2-methoxyaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂).[3][] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[3][5][6] The low temperature is critical to prevent the resulting 2-methoxybenzenediazonium chloride from decomposing. The diazonium salt is a key intermediate, poised for further transformation.[3]

-

Reduction: The second stage involves the reduction of the 2-methoxybenzenediazonium chloride intermediate to 2-methoxyphenylhydrazine.[7] This is commonly achieved using a mild reducing agent such as stannous chloride (tin(II) chloride, SnCl₂) or sodium sulfite.[7][8][9][10] The reduction converts the diazonium group (-N₂⁺) into a hydrazine group (-NHNH₂). The final product is then isolated from the reaction mixture as its stable hydrochloride salt.[10]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale synthesis adapted from established procedures.[5][11] All operations should be conducted within a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methoxyaniline (o-Anisidine) | C₇H₉NO | 123.15 | 20.14 g | 0.16 |

| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | ~110 mL | ~1.33 |

| Sodium Nitrite | NaNO₂ | 69.00 | 11.4 g | 0.17 |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 72.0 g | 0.32 |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure

Part A: Preparation of 2-Methoxybenzenediazonium Chloride Solution

-

In a 500 mL flask, combine 20.14 g (0.16 mol) of 2-methoxyaniline with 25 mL of water.

-

While stirring, slowly add 60 mL of concentrated hydrochloric acid. Stir at room temperature until the amine fully dissolves, forming its hydrochloride salt.

-

Cool the solution to 0 °C in an ice-salt bath. Add approximately 50 g of cracked ice directly to the flask to maintain the low temperature.

-

In a separate beaker, dissolve 11.4 g (0.17 mol) of sodium nitrite in 30 mL of water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred 2-methoxyaniline solution over about one hour. Critically, maintain the internal temperature of the reaction mixture at 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Reduction to this compound

-

In a separate 1 L beaker, prepare the reducing solution by dissolving 72.0 g (0.32 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Gentle warming may be required for full dissolution.

-

Cool this stannous chloride solution to 0 °C in an ice bath.

-

Slowly and carefully, add the previously prepared cold diazonium salt solution (from Part A) to the stirred stannous chloride solution. A bulky precipitate of the hydrazine hydrochloride will form. Maintain the temperature below 5 °C during this addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Product

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with 50 mL of cold water, 30 mL of cold ethanol, and finally 50 mL of diethyl ether to remove residual acids and organic impurities.

-

Dry the resulting white to off-white crystalline solid in a vacuum oven at a low temperature (e.g., 40-50 °C) or air-dry to a constant weight. The expected yield is approximately 77%.

Caption: Experimental workflow for the synthesis of this compound.

Critical Safety Protocols and Hazard Management

Adherence to stringent safety measures is paramount due to the hazardous nature of the reagents involved.

-

General Precautions : Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[12][13] All steps must be performed in a properly functioning chemical fume hood to avoid inhalation of toxic vapors and dust.[13][14][15] Emergency eyewash stations and safety showers must be readily accessible.[13]

-

Reagent-Specific Hazards :

-

2-Methoxyaniline (o-Anisidine) : This compound is toxic if inhaled or absorbed through the skin and is harmful if swallowed.[16][17] It is also a suspected human carcinogen.[16][18][19] Direct contact must be strictly avoided.

-

Sodium Nitrite : A strong oxidizer that can intensify fires.[20][21] It is toxic if swallowed and causes serious eye irritation.[20][21] Contact with combustible materials should be avoided.[12][15] It can react with secondary amines (which can be present as impurities) under acidic conditions to form carcinogenic N-nitrosamines.[14]

-

Stannous Chloride (Tin(II) Chloride) : Corrosive and causes severe skin burns and eye damage.[22][23][24] It is also harmful if swallowed or inhaled and may cause an allergic skin reaction.[22][23]

-

Concentrated Hydrochloric Acid : Highly corrosive to skin and eyes. Vapors can cause severe respiratory irritation.

-

This compound (Product) : The final product is harmful if swallowed, in contact with skin, or inhaled.[25] It is known to cause skin irritation and serious eye irritation.[25]

-

-

Waste Disposal : All chemical waste, including filtrates and residual reagents, must be collected in appropriately labeled hazardous waste containers. Do not dispose of any materials down the drain.[13][22] Follow all institutional and local environmental regulations for chemical waste disposal.

Conclusion

The synthesis of this compound via the diazotization of 2-methoxyaniline followed by stannous chloride reduction is a well-established and efficient method. This guide provides the necessary technical details and critical safety information for its successful and safe execution. By understanding the causality behind the procedural steps and adhering strictly to safety protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and advanced organic synthesis.[1]

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Diazonium compound. Wikipedia. [Link]

-

Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Chemtrade. [Link]

-

Material Safety Data Sheet Material Name: Sodium Nitrite. Chem One. [Link]

-

Safety Data Sheet: Sodium nitrite. Carl ROTH. [Link]

-

Safety Data Sheet: sodium nitrite. Chemos GmbH & Co.KG. [Link]

-

Lecture 16 : Aromatic Diazonium Salts. NPTEL Archive. [Link]

-

STANNOUS CHLORIDE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine.

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- Preparation of methoxyphenylhydrazine by catalytic hydrogenation.

-

This compound: A Versatile Chemical Intermediate for Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Unlocking Chemical Synthesis: The Role of this compound. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

PHENYLHYDRAZINE HYDROCHLORIDE and PHENYLHYDRAZINE. Organic Syntheses. [Link]

- Preparation method of Methoxyphenylhydrazine.

-

Material Safety Data Sheet - o-Anisidine MSDS. AGR Enterprises. [Link]

-

2-Methoxyaniline. PubChem - NIH. [Link]

-

Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Quora. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Diazotization of Aniline Derivatives: Diazo Coupling. Chemical Education Xchange. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Diazotisation [organic-chemistry.org]

- 5. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diazonium compound - Wikipedia [en.wikipedia.org]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. westliberty.edu [westliberty.edu]

- 14. hillbrothers.com [hillbrothers.com]

- 15. chemos.de [chemos.de]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. agr11.com [agr11.com]

- 18. echemi.com [echemi.com]

- 19. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemtradelogistics.com [chemtradelogistics.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. fishersci.com [fishersci.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Spectroscopic Guide to (2-Methoxyphenyl)hydrazine Monohydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-Methoxyphenyl)hydrazine Monohydrochloride

(2-Methoxyphenyl)hydrazine monohydrochloride (CAS No: 6971-45-5) is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility as a precursor for the synthesis of various heterocyclic compounds, notably indoles via the Fischer indole synthesis, makes it a valuable building block in the development of novel therapeutic agents. Given its role in complex molecular construction, a thorough and unambiguous characterization is paramount. This guide provides an in-depth analysis of its spectral signature using a multi-technique approach, ensuring a comprehensive understanding of its molecular architecture.

Below is a diagram illustrating the chemical structure of (2-Methoxyphenyl)hydrazine monohydrochloride.

Caption: Structure of (2-Methoxyphenyl)hydrazine monohydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms within the molecule, offering insights into their connectivity and spatial relationships.

Experimental Protocol:

A sample of (2-Methoxyphenyl)hydrazine monohydrochloride is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of solubilizing the salt and avoiding exchange of the labile amine and ammonium protons. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 3H | -NH₃⁺ |

| ~7.05 | Multiplet | 1H | Ar-H |

| ~6.88 | Multiplet | 3H | Ar-H |

| ~3.70 | Singlet | 3H | -OCH₃ |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

The downfield signal around 10.0 ppm is characteristic of the three acidic protons of the hydrazinium cation (-NH₃⁺), broadened by quadrupole coupling with the nitrogen atom and exchange with any residual water in the solvent. The aromatic region between 6.88 and 7.05 ppm integrates to four protons, consistent with a disubstituted benzene ring. The complexity of the multiplets arises from the ortho-substitution pattern, leading to overlapping signals. The sharp singlet at approximately 3.70 ppm, integrating to three protons, is unequivocally assigned to the methoxy (-OCH₃) group protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Ar-C (C-O) |

| ~139.0 | Ar-C (C-N) |

| ~117.5 | Ar-CH |

| ~114.5 | Ar-CH |

| ~55.5 | -OCH₃ |

Note: Chemical shifts for the remaining two aromatic CH carbons are also expected in the 114-125 ppm range.

Interpretation and Causality:

The carbon attached to the electron-donating methoxy group (Ar-C-O) is deshielded and appears at the lowest field in the aromatic region, around 155.0 ppm. Conversely, the carbon bonded to the hydrazine group (Ar-C-N) is found at approximately 139.0 ppm. The signals for the four aromatic methine carbons (Ar-CH) appear in the range of 114-125 ppm. The upfield signal at roughly 55.5 ppm is characteristic of the methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol:

A solid sample of (2-Methoxyphenyl)hydrazine monohydrochloride is finely ground and intimately mixed with dry potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, Broad | N-H and C-H stretching |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching (asymmetric) |

| ~1020 | Medium | C-O stretching (symmetric) |

| ~750 | Strong | Ortho-disubstituted benzene C-H bending |

Interpretation and Causality:

The broad and intense absorption in the 3400-2800 cm⁻¹ region is a composite of N-H stretching vibrations from the hydrazinium group and C-H stretching from the aromatic ring and methoxy group. The presence of the hydrochloride salt results in a complex and broadened N-H stretching pattern. The sharp peaks around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. The strong band at approximately 1250 cm⁻¹ is assigned to the asymmetric C-O stretching of the aryl ether, while the band around 1020 cm⁻¹ corresponds to the symmetric C-O stretching. The strong absorption peak at about 750 cm⁻¹ is a key indicator of the ortho-disubstitution pattern on the benzene ring, arising from the out-of-plane C-H bending vibrations of adjacent hydrogen atoms.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Experimental Protocol:

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is introduced into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Summary:

| m/z | Possible Fragment |

| 138 | [M - HCl]⁺ (Molecular ion of the free base) |

| 123 | [M - HCl - NH]⁺ |

| 107 | [M - HCl - N₂H₃]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

The mass spectrum will show the molecular ion of the free base, (2-methoxyphenyl)hydrazine, at an m/z of 138, as the hydrochloride salt will dissociate under the high vacuum and temperature conditions of the experiment. A key fragmentation pathway involves the loss of a nitrogen-containing radical. For instance, the loss of NH results in a fragment at m/z 123. A significant peak is often observed at m/z 107, corresponding to the loss of the entire hydrazine side chain as a radical. Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 92 and 77.

The fragmentation pathway can be visualized as follows:

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.

Experimental Protocol:

A dilute solution of (2-Methoxyphenyl)hydrazine monohydrochloride is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

Data Summary:

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~240 | High | π → π |

| ~290 | Moderate | n → π |

Interpretation and Causality:

The spectrum is expected to show two main absorption bands characteristic of a substituted benzene ring. The more intense band at a shorter wavelength (around 240 nm) is attributed to a π → π* transition within the aromatic system. The methoxy and hydrazine substituents act as auxochromes, shifting this absorption to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. The less intense band at a longer wavelength (around 290 nm) is likely due to an n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms.

Conclusion: A Multi-faceted Analytical Approach for Confident Characterization

The comprehensive spectroscopic analysis of (2-Methoxyphenyl)hydrazine monohydrochloride presented in this guide demonstrates the power of a multi-technique approach for unambiguous structural elucidation and quality assessment. By integrating data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently verify the identity and purity of this crucial synthetic intermediate. The detailed protocols and interpretations provided herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating the reliable and efficient development of new chemical entities.

References

-

PubChem. (2-Methoxyphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link][1]

-

SpectraBase. (o-METHOXYPHENYL)HYDRAZINE, MONOHYDROCHLORIDE. Wiley-VCH. [Link][1]

Sources

2-Methoxyphenylhydrazine Hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methoxyphenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides comprehensive safety protocols, handling procedures, and critical insights for researchers, scientists, and drug development professionals working with this compound. Moving beyond standard safety data, this document elucidates the causality behind safety measures, grounded in the compound's specific chemical properties and reactivity.

Introduction: A Strategic Synthetic Building Block

This compound (CAS No: 57396-67-5) is a vital chemical intermediate, primarily utilized in the synthesis of complex organic molecules.[1][2] Its molecular structure makes it a cornerstone reagent for constructing heterocyclic compounds, which are fundamental to the pharmaceutical industry.[1][3][4] The most prominent application is in the Fischer indole synthesis , a powerful reaction for creating the indole scaffold found in numerous bioactive compounds and approved drugs.[5][6][7] Given its strategic importance and inherent reactivity, a thorough and mechanistic understanding of its safe handling is paramount for ensuring both personnel safety and experimental integrity.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Its toxicological profile necessitates stringent handling protocols. The primary hazards are associated with its potential for acute toxicity upon ingestion, inhalation, or skin contact, as well as its irritant properties.[3][8][9]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[8][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][11] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[8][11] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8][10] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[11] |

Source: Consolidated data from multiple Safety Data Sheets.[8][10][11]

Expert Insight: The hydrochloride salt form is generally a stable, crystalline solid.[3] However, the primary toxicological concern arises from the hydrazine moiety. Hydrazines as a class are known for their potential to be irritants and sensitizers. The methoxy group on the phenyl ring modifies the electronic properties of the molecule but does not eliminate the inherent hazards of the hydrazine functional group.

Comprehensive Handling and Storage Protocol

Adherence to meticulous handling and storage procedures is the foundation of safety when working with this compound.

Engineering Controls and Workspace Preparation

-

Ventilation: All manipulations of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8][10][12] The workspace should be maintained under negative pressure relative to the surrounding laboratory.

-

Surface Protection: Line the work area with absorbent, disposable bench paper to contain any potential spills.

-

Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Keep a spill kit appropriate for solid chemical spills nearby.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Personal Protective Equipment (PPE) Requirements

| Body Part | Equipment | Standard/Specification | Rationale |

| Hands | Nitrile or Neoprene Gloves | ASTM F739-96 rated for good or excellent breakthrough time.[8] | Prevents skin contact. Double-gloving is recommended when handling larger quantities. |

| Eyes/Face | Safety Goggles & Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[13] | Protects against splashes and airborne particles. A face shield should be worn over goggles. |

| Body | Flame-Resistant Laboratory Coat | --- | Protects skin and personal clothing from contamination. |

| Respiratory | NIOSH-approved Respirator | Required if dust cannot be controlled within the fume hood. | Prevents inhalation of fine particles.[14] |

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don all required PPE before entering the designated handling area.

-

Container Handling: Before opening, visually inspect the container for any damage or leaks. Handle the container with care to avoid generating dust.[15]

-

Inert Atmosphere (Best Practice): For reactions sensitive to oxidation or moisture, and for long-term storage, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen).[8] This minimizes degradation and preserves purity.

-

Weighing: Inside the chemical fume hood, carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to a tared weighing vessel. Avoid scooping actions that could create airborne dust.

-

Sealing: Immediately and securely seal the main container after dispensing.[8]

-

Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth (e.g., with isopropanol) and dispose of it as hazardous waste.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][16]

-

Container: Keep the container tightly closed and clearly labeled.[15][17] Plastic pails or lined metal cans are suitable containers.[8]

-

Temperature: Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[8][18]

-

Incompatibilities: Avoid storage near strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[16]

Experimental Workflow: A Representative Protocol

The Fischer indole synthesis is a primary application for this reagent.[5][6] The following is a generalized, safety-focused protocol for this reaction.

Protocol: Fischer Indole Synthesis

-

Reagent Preparation: In a chemical fume hood, weigh the required amount of this compound following the dispensing protocol in section 3.3.

-

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a condenser with the this compound and the appropriate ketone or aldehyde substrate.

-

Solvent Addition: Add the chosen solvent (e.g., ethanol, acetic acid) via a funnel.[19]

-

Acid Catalyst: Slowly add the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂) to the stirring mixture.[7][20] This step can be exothermic; monitor the temperature.

-

Heating: Heat the reaction mixture to the desired temperature using a heating mantle and a temperature controller. Ensure the condenser is properly supplied with coolant.

-

Work-up and Quenching: Upon reaction completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. This should be done in an ice bath to control any exothermic neutralization.

-

Extraction and Purification: Proceed with standard liquid-liquid extraction and subsequent purification steps (e.g., chromatography).

Workflow Visualization

The following diagram illustrates the key stages and safety checkpoints in a typical laboratory workflow involving this compound.

Caption: Laboratory Workflow for 2-Methoxyphenylhydrazine HCl.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][17]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[17] If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[16] Call a poison control center or doctor immediately.[17]

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

-

Control: Ensure the area is well-ventilated (fume hood). Remove all sources of ignition.

-

Contain: For dry spills, do not use a dry brush. Carefully cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[8][15] Avoid generating dust.

-

Clean: Wash the spill area thoroughly with soap and water.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Emergency Response Logic

The following diagram outlines the decision-making process in an emergency.

Caption: Emergency Response Decision Flowchart.

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Solid Waste: Dispose of contaminated PPE, bench paper, and spill cleanup materials in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Reaction mixtures and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not discharge to sewer systems.[10]

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

Conclusion

This compound is an indispensable tool in modern organic synthesis and drug discovery. Its potential hazards, however, demand a disciplined and informed approach to its handling. By understanding the chemical basis for the required safety protocols—from engineering controls and PPE to emergency response and disposal—researchers can mitigate risks effectively. This guide serves as a framework for establishing self-validating systems of safety in the laboratory, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Chemical Intermediate for Synthesis and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtmBAcZFsyn_6gQnPwWW9I7ARVYweEt2SZ8_coq2zEzRCaoXc0wrgwOT0PHO5gcWWvwKRlL1hwoEBpXS_nWs5iU0Ee4QIIO1kEvOUJ_GS2BTE2R9ZfeqoRd6jc7nDSonnN5GkUflC8rFefsgxBra7CpykONkiMoB9zw_nGYSe-5CQjY5-7P2KBZrDY0vM85qYMDwY7JPSr6yddPMK6t8VU647R6MDPIt_fHkVI697tZs-8YkhsVV8raP8NT60ZLRxtuIFAQ0pXXa8=]

- Apollo Scientific. (2023). This compound Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS2YkdsLeoRHvv24jvriyG5tadh3_7LffgfzZnPyeFd5GbWTTJdiyuRXPjnr1yw8hwpOIjGdJkYrgq1aOmU5cRnF1I2qiycl-TFONNGGS2PxAhutAARxuZsKkLX8IlnOHrSsfFpACzQZ5z5arTumk0_BSUL9XUQ0q5dZqM3g==]

- Ishii, H. (Year not specified). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWl0aHEZiGDiuMTeyGetflq98WnUNP8bp_9TV9wKH_pw76WyyhBj7gLcwRNHebiNhRDTF2UGU1HhS3AqJbD_pRAE1WHx4B5ref1jeDfaPpv3XO1EIDYbwIcyQHDynzVfQ0PvPLNDv5Rp5Up4=]

- AK Scientific, Inc. (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9xKuTaXfuyuIJAMNM9UdoeizJ92F39U3D2xoNLiyzLpk5msj91-gG2vjDPrFLIns2-bz0-Wy6UHmMcIdSwxpZmqKIXM5XXba7dSxE6ENDxODGeTMTgzuC86XHL-DjlQ==]

- Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Role of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRihlKcoVq2LHxHHConIvcPq-nCLb7YfhAZFOXe5bHHIlbElkB_jwNqP_uLMxWhfoHHwA1azVRq_P_ICZZeBaGlUio9m4Hrgx_NIYsNyyIvUBKRjSxNBwFPc-de79mZmux9KUMY-S0gEf4ss2I2JZtKxVlnYKaOW0MZQWsGWOfXvQu6IRrOZtbze0cUknw9824kRUXqwlqtRNi_bbBrBpe00AwdhzFiJ8Y7W3ExPUWm_VjAqjvPau9aaZvdQ4vwD8=]

- PubChem. This compound | C7H11ClN2O | CID 2849445. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5f1s5l9eXg0XKDrXc65Q2Xfx_BjPDefm9PEtSUWBGcXhLtrG0CBH5s5XNMs-zp_AKZADP0idBM8bYGumnZhGLqymelFu59NkD-tJf72tobypkTxMEwg9JLjUefR28c7CzmfFn5ezuav4dTsyo-jsfG_gUh8jz2JwnkHrkR9UR3ohUZ5baDq28hFKJ]

- LookChem. (2019). 4-methoxyphenylhydrazine hydrochloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs16WJiTG5AuoKP5HG2-EASCSE3rsgwbsg2W9O_32kacg4806hyNHblZ_1HkwcwEppkZAZa9zcpfSRcZUtXKjwjTtf_1Dpl-kcz7EIFSLGnWhtw150JZwBC5HJZR8z8q-OdsjVuvxMGxCuVEWJ0hTo_eqkH6jZUsx2TT77cjQ=]

- Fisher Scientific. 3-Methoxyphenylhydrazine hydrochloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0z4QD-HLfIBSMTSGYvp6JD65oXT9dKGBk5xeZjTNqDFYoRuSZhHHro9ZLKKv0QBI8f1iupuw9r8v-i_duAIHrYKRbITOmcAarFmH_0IkCq-SdrWJsBcPohWa5cuvAiPhNAhr7elBP__obvveVBp88THLP9B4HJTYTSc4ibRP9fnQ6fMfHF8hivk1NJhjWkpeT2ERMbWxlsURoZJ08ByRqTUgvQwzXFwqpvty5yoJrxgNBTwGPSUXTyqdBwYnrJ1iHYj51rqjpOdb2WQcScSFgJVGodp9I]

- Benchchem. (2025). Technical Support Center: Fischer Indole Synthesis of Methoxyphenylhydrazones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZWgFa-hKOe3ou0cilI_iXKkWlh20QDI1pH134z9WJU9LAKdsFeEKiVFaMS3WkX_IqusLGVKTun8ffqIU6bzNUaKAyd2tDKmt1cQlnSbVsMC7X_Gs6HCFoQuPzuGHa4iCA2iEl1jwnSc3Ipo5XXVyPl5nca6MMxWJ0QqeVblEtBdbY4TnKtJyDH0T-CDPwTPp0WqlYj3s2P106BL8cVfFMx0Jb_4tWUBsT]

- Echemi. (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_THwG5VSRX2oU_a64ZFhUWqWOBs0RQ5TDc-flYBa1SFWX1TiHhXxZoCViJb403o20tRxC2e7rcVFYxDZPM9ECacwkzJnI6F-X36noTJLcXEOlebJXgzd7FAb_sjc5Mei5hOA0vA5P6nx0TvxB9YGHUqRRsw7AXi2e0OAXgYIHSxSDiD7bcTgqQMNcfI561R81cQvP6GM1LJX0-w==]

- TCI Chemicals. 4-Methoxyphenylhydrazine Hydrochloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.

- Al-Zoubi, W., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [URL: https://doi.org/10.1039/C7RA10716A]

- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Thermo Fisher Scientific. (2009). 4-Methoxyphenylhydrazine hydrochloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNGDhfd4SCFetMw5Xner-6dfEv_YKqEsCnhrDyd2NwBk1mHrHWamcYyUBMUdSNB9vRtrVONkuZyh_hAZB_MiPXbI-ivDGYhv2qDgts7yVsdm-hC7AixQv7fsAIKuNRNVFXXOfdtNu_Veqb0_r0fZW2trv3nFDzWyniJFlQxaFCvFw5QBhf_Ildqr_EjAzU8q-agJrihoSogOyw4P1KzEAq0hrNuoHCfwblUgYDc3VJNaJJubgH_a_J-ZmcknanhxM6eGhWzBYGFoHf1iLK]